Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate
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Overview
Description
Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of palladium-catalyzed intramolecular oxidative coupling has also been reported for the synthesis of functionalized indole derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while reduction can produce amines from nitro groups.
Scientific Research Applications
Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
Uniqueness
Benzenemethanamine, alpha-phenyl-, 3-methyl-1H-indole-1-carboxylate is unique due to its specific structure, which combines the indole ring with a benzenemethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
171507-35-0 |
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Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
diphenylmethanamine;3-methylindole-1-carboxylic acid |
InChI |
InChI=1S/C13H13N.C10H9NO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-7-6-11(10(12)13)9-5-3-2-4-8(7)9/h1-10,13H,14H2;2-6H,1H3,(H,12,13) |
InChI Key |
IKDZIOGVOBLFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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